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molecular formula C11H11BrF3NO3S B1521025 4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine CAS No. 877383-38-5

4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine

Cat. No. B1521025
M. Wt: 374.18 g/mol
InChI Key: QDTAAKWVHBMKDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143242B2

Procedure details

A solution of 4-bromo-2-trifluoromethyl-benzenesulfonyl chloride (5.00 g, 15.46 mmol) in THF (5 ml) was added to a solution of morpholine (1.62 ml, 18.55 mmol) and triethylamine (2.15 ml, 15.46 mmol) in tetrahydrofurane. The reaction mixture was stirred for 12 h at RT. Ethyl acetate (80 ml) was added, the organic phase was separated and washed with water (20 ml), hydrochloric acid (1 M, 20 ml) and brine (20 ml) and dried over sodium sulphate. After evaporation the product was obtained (5.708 g, 99%) and used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.62 mL
Type
reactant
Reaction Step One
Quantity
2.15 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[C:4]([C:12]([F:15])([F:14])[F:13])[CH:3]=1.[NH:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1.C(N(CC)CC)C.C(OCC)(=O)C>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)(=[O:10])=[O:9])=[C:4]([C:12]([F:15])([F:14])[F:13])[CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)S(=O)(=O)Cl)C(F)(F)F
Name
Quantity
1.62 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
2.15 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 12 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
washed with water (20 ml), hydrochloric acid (1 M, 20 ml) and brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
After evaporation the product
CUSTOM
Type
CUSTOM
Details
was obtained (5.708 g, 99%)
CUSTOM
Type
CUSTOM
Details
used in the next step without further purification

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
BrC1=CC(=C(C=C1)S(=O)(=O)N1CCOCC1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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